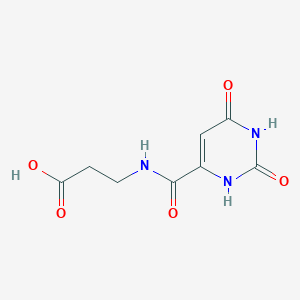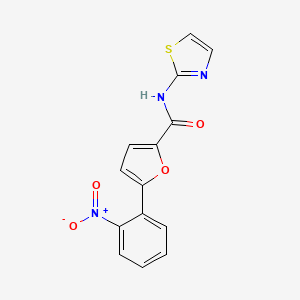
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of orotic acid with the amino group of beta-alanine. One of a series of mucosal-associated invariant T (MAIT) cell agonists. It has a role as a MAIT cell agonist. It derives from an orotic acid.
Applications De Recherche Scientifique
Synthesis of Fluorescent Amino Acid Derivatives
- A study described the synthesis of a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, showcasing intense long-wave absorption and emission. This derivative could serve as a sensitive analytical probe, potentially useful in peptide studies and analysis of peptide conformations (Szymańska et al., 2003).
Challenges in Affinity Chromatography and Protein Immobilization
- Research highlighted limitations of N-hydroxysuccinimide esters in affinity chromatography. The study found that the reaction leads to an undesirable side product that interferes with column applications, emphasizing the need for careful preparation of active esters in these processes (Wilchek & Miron, 1987).
Molecular Structure Studies
- The gas-phase structure of beta-alanine was studied using Fourier transform microwave spectroscopy. This research provided detailed insights into the molecular structure of beta-alanine, which could inform a range of biochemical and pharmacological applications (Sanz et al., 2006).
Biotechnological Applications
- The synthesis of Carnosine and related dipeptides, which have quenching properties against reactive and cytotoxic carbonyl species, was explored. These compounds, including beta-alanine derivatives, have potential therapeutic implications in diseases characterized by oxidative stress (Aldini et al., 2005).
Role in Physiology and Pathophysiology
- Carnosine, which includes beta-alanine, was studied for its physiological and pathophysiological roles. It has pH-buffering, metal-ion chelation, and antioxidant capacities, suggesting therapeutic potential in a range of diseases involving ischemic or oxidative stress (Boldyrev et al., 2013).
Development of Carbonic Anhydrase Activators
- Research on carbonic anhydrase activators included derivatives of Carnosine (beta-Ala-His), demonstrating their potential as pharmacological agents for treating conditions related to carbonic anhydrase deficiency (Scozzafava & Supuran, 2002).
Biochemical Synthesis and Characterization
- A study focused on the enzymatic synthesis and characterization of a Carnosine analogue in a non-aqueous solvent, highlighting its high antioxidant activity and potential applications in various fields (Zhou, Su, & Lu, 2009).
Propriétés
Nom du produit |
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine |
|---|---|
Formule moléculaire |
C8H9N3O5 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
Clé InChI |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinyl)propyl]-2-adamantanamine](/img/structure/B1227082.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)

![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)


![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![Benzoic acid [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1227093.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
![N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)
![1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B1227105.png)
